3-(5-bromo-1,3-thiazol-2-yl)oxetan-3-amine hydrochloride
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Overview
Description
3-(5-bromo-1,3-thiazol-2-yl)oxetan-3-amine hydrochloride is a heterocyclic compound featuring a thiazole ring and an oxetane ring. The thiazole ring is known for its aromaticity and biological activity, making it a valuable scaffold in medicinal chemistry . The compound’s unique structure allows it to participate in various chemical reactions and exhibit diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines . The reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to obtain the final product in its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
3-(5-bromo-1,3-thiazol-2-yl)oxetan-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidines.
Substitution: Electrophilic and nucleophilic substitutions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols are used under mild to moderate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
3-(5-bromo-1,3-thiazol-2-yl)oxetan-3-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Explored for its anticancer properties and as a potential drug candidate for various diseases.
Industry: Utilized in the development of agrochemicals, dyes, and photographic sensitizers.
Mechanism of Action
The mechanism of action of 3-(5-bromo-1,3-thiazol-2-yl)oxetan-3-amine hydrochloride involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can bind to DNA and proteins, disrupting their normal function and leading to cell death . This compound may also inhibit specific enzymes involved in metabolic pathways, contributing to its antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole structure.
Uniqueness
3-(5-bromo-1,3-thiazol-2-yl)oxetan-3-amine hydrochloride is unique due to its combination of a thiazole ring and an oxetane ring, which imparts distinct chemical and biological properties. The presence of the oxetane ring enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
2770368-66-4 |
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Molecular Formula |
C6H8BrClN2OS |
Molecular Weight |
271.56 g/mol |
IUPAC Name |
3-(5-bromo-1,3-thiazol-2-yl)oxetan-3-amine;hydrochloride |
InChI |
InChI=1S/C6H7BrN2OS.ClH/c7-4-1-9-5(11-4)6(8)2-10-3-6;/h1H,2-3,8H2;1H |
InChI Key |
OHPHDYLPXXWAPG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)(C2=NC=C(S2)Br)N.Cl |
Purity |
95 |
Origin of Product |
United States |
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